3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate
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Overview
Description
3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate is an organic compound with the molecular formula C13H18O3 It is a derivative of propanoic acid and features both hydroxy and phenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate can be achieved through several steps:
Starting Materials: The synthesis begins with the reaction of benzyl alcohol with isobutyric acid to form 3-hydroxy-2,2-dimethylpropyl benzyl ether.
Esterification: The benzyl ether is then esterified with phenylpropanoic acid under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Forms 3-oxo-2,2-dimethylpropyl 3-phenylpropanoate.
Reduction: Yields 3-hydroxy-2,2-dimethylpropyl 3-phenylpropanol.
Substitution: Produces various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate involves its interaction with specific molecular targets. The hydroxy and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
- Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
Uniqueness
Its structure allows for versatile modifications, making it valuable in various fields of research and industry .
Properties
CAS No. |
652161-31-4 |
---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethylpropyl) 3-phenylpropanoate |
InChI |
InChI=1S/C14H20O3/c1-14(2,10-15)11-17-13(16)9-8-12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3 |
InChI Key |
GKPUTMQULCFTLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)COC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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